
4-Oxohexanal
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Overview
Description
4-Oxohexanal (IUPAC name: this compound) is a γ-ketoaldehyde with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. Structurally, it consists of a six-carbon chain with an aldehyde group at position 1 and a ketone group at position 4 (CHO-CH₂-CO-CH₂-CH₂-CH₃). This bifunctional compound is primarily utilized as an intermediate in organic synthesis, particularly in the Paal-Knorr pyrrole synthesis, where it reacts with primary amines to form pyrroles via a hemiaminal intermediate . Notably, this compound undergoes thermal cyclization at elevated temperatures (210–370°C) to yield 2-methylcyclopent-2-enone, a reaction unachievable under conventional acidic or basic conditions .
Scientific Research Applications
4-Oxohexanal and its derivatives have several research applications, particularly in the study of insect physiology and as intermediates in chemical reactions.
Chemical Properties and Production
- This compound: Also called this compound, has a molecular weight of 114.1424 g/mol and the molecular formula C6H10O2 .
- 4-Hydroxy-5-oxohexanal: This compound, also known as 4-Hydroxy-5-oxohexanal, has the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. It is available for research purposes with a purity of around 95%.
Applications
- Insect Physiology: Heteropterans produce 4-keto-2-aldehydes, including 4-oxo-(E)-2-hexenal (OHE), as anti-predatory defenses . OHE can induce permanent paralysis and death in insects. For example, crickets exposed to OHE showed permanent locomotive impairments due to the covalent binding of OHE to biologically active thiols, which affects the crickets' locomotion .
- Reactions with Thiols: In vitro experiments show that OHE reacts with 1-BuSH to produce thioether-type compounds through a 1,4-Michael addition, similar to the reactions of 4-hydroxy-(E)-2-nonenal (HNE) and 4-oxo-(E)-2-nonenal (ONE) . This reaction can also produce a unique adduct with a furan ring via 1,2-addition .
- Lipid Peroxidation Products: 4-Oxo-(E)-2-hexenal is related to other lipid peroxidation products such as HNE and ONE, which are derived from the peroxidation of ω-6 polyunsaturated fatty acids (PUFAs) . These compounds can form adducts with proteins and are associated with diseases like Alzheimer’s and Parkinson’s .
- Organocatalysis: 5-Oxohexanal is used in organocatalytic enantioselective Michael–acetalization–Henry reactions with 2-hydroxynitrostyrene .
Table of Effects on Insect Locomotion
The following data illustrates the effects of different compounds on cricket locomotion :
Compound | Movement disorder (%) |
---|---|
Temporary | |
OHE | 100 |
(E)-2-Hexenal | 50 |
(E)-2-Hexen-1-ol | 40 |
(E)-2-Hexene | 0 |
Hexanal | 0 |
(E)-2-Pentenal | 0 |
(E)-2-Heptenal | 20 |
(E)-2-Octenal | 20 |
(E)-2-Nonenal | 0 |
Hexane | 0 |
This compound Derivatives
Comparison with Similar Compounds
Structural and Functional Analogues
(a) 2,5-Hexanedione
- Molecular Formula : C₆H₁₀O₂ (same as 4-Oxohexanal).
- Reactivity : While both compounds participate in pyrrole synthesis, this compound exhibits a reaction rate two orders of magnitude faster than 2,5-hexanedione due to its γ-ketoaldehyde structure. The absence of a methyl group adjacent to the carbonyl in this compound facilitates hemiaminal intermediate formation, whereas 2,5-hexanedione primarily forms enamines .
(b) 5-Methyl-4-oxohexanal
- Molecular Formula : C₇H₁₂O₂.
- For example, thermal cyclization of this compound occurs at 370°C, but analogous conditions for 5-methyl-4-oxohexanal remain unreported .
(c) 2-Isopropyl-5-oxohexanal
- Molecular Formula : C₉H₁₆O₂.
- Natural Occurrence: Unlike this compound, this analog is found in plant extracts and serves as a precursor to γ-lactones (e.g., 4-oxanolide) in microbial metabolism .
Data Tables
Table 1: Comparative Molecular Properties
Table 2: Thermal Cyclization Conditions
Compound | Temperature Range | Product | Yield | Conditions | Reference |
---|---|---|---|---|---|
This compound | 210–370°C | 2-Methylcyclopent-2-enone | 10–30% | Sealed tubes, thermal | |
2,5-Hexanedione | Not applicable | N/A | N/A | Requires catalysts |
Research Findings
Reactivity in Pyrrole Synthesis :
- This compound reacts with primary amines in organic solvents to form pyrroles 100 times faster than 2,5-hexanedione. Isotopic labeling studies (using 4-d₂ and 4-d₆ analogs) confirmed that the reaction proceeds via a hemiaminal intermediate rather than enamine formation .
Thermal Cyclization: Heating this compound at 210–300°C in sealed tubes yields 2-methylcyclopent-2-enone, a cyclopentenone derivative used in fragrance and pharmaceutical synthesis. This contrasts with traditional aldol cyclization methods, which fail for this substrate .
This highlights its exclusivity to laboratory syntheses .
Properties
CAS No. |
25346-59-2 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-oxohexanal |
InChI |
InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h5H,2-4H2,1H3 |
InChI Key |
KKOFYQBBUSZDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC=O |
Origin of Product |
United States |
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